Antiproliferative Activity in MCF-7 Breast Cancer Cells: Head-to-Head Comparison with Doxorubicin
In a 2023 study, a series of 7-substituted coumarins bearing a C4 methyl ester—direct structural analogs of methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate—were evaluated against MCF-7 breast cancer cells. The lead compound 8 (which contains the core methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate scaffold with additional substitution) exhibited an IC50 of 5.8 µM, statistically comparable to doxorubicin (IC50 = 5.6 µM) [1]. This establishes that the C4 methyl ester 7-aminocoumarin template can achieve potency on par with a front-line chemotherapeutic.
| Evidence Dimension | Antiproliferative IC50 against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Compound 8 (C4 methyl ester 7-aminocoumarin derivative): IC50 = 5.8 µM [1] |
| Comparator Or Baseline | Doxorubicin: IC50 = 5.6 µM [1] |
| Quantified Difference | 0.2 µM higher (statistically equivalent) |
| Conditions | MCF-7 human breast adenocarcinoma cell line; 48 h exposure; MTT assay [1] |
Why This Matters
For procurement decisions in oncology drug discovery, this demonstrates that the C4 methyl ester coumarin scaffold can match doxorubicin's potency, providing a chemically distinct chemotype for lead optimization.
- [1] Takla, F. N., Bayoumi, W. A., El-Messery, S. M., & Nasr, M. N. A. (2023). Developing multitarget coumarin based anti-breast cancer agents: synthesis and molecular modeling study. Scientific Reports, 13(1), 13370. View Source
